REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([C:8]([O:10]CC)=O)=[N:6][N:5]=[CH:4][NH:3]1.[NH3:13]>C(O)C>[O:1]=[C:2]1[C:7]([C:8]([NH2:13])=[O:10])=[N:6][N:5]=[CH:4][NH:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
O=C1NC=NN=C1C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 10° C.
|
Type
|
WAIT
|
Details
|
to stand at ambient temperature for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
WASH
|
Details
|
are washed successively with two 2 mL portions of ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1 mL |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=NN=C1C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |